1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3,3-dimethyl-2-azetanone
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Description
1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3,3-dimethyl-2-azetanone is a useful research compound. Its molecular formula is C12H13ClF3N3O and its molecular weight is 307.7. The purity is usually 95%.
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Biological Activity
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-3,3-dimethyl-2-azetanone (CAS No. 338399-20-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₂H₇ClF₃N₅O₂
- Molecular Weight : 345.66 g/mol
- Appearance : Solid, off-white to beige powder
- Melting Point : 95 - 97.5 °C
- Solubility : Not extensively documented
The compound's biological activity can be attributed to its structural features, particularly the presence of the trifluoromethyl group and the pyridine ring, which are known to enhance lipophilicity and bioactivity. The azetidine moiety may also contribute to its pharmacological profile by acting as a scaffold for interaction with biological targets.
Anticancer Properties
Studies have demonstrated that pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar functional groups have been tested against human cancer cell lines, showing promising results in vitro.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. It may interact with enzymes involved in metabolic pathways or signal transduction, which could lead to therapeutic applications in diseases such as cancer or metabolic disorders.
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated a series of pyridine derivatives for their antibacterial activity against Staphylococcus aureus. The results indicated that compounds with trifluoromethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts, suggesting a similar potential for this compound.
- Cancer Cell Line Testing : Research on related compounds showed that they could inhibit the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to apoptosis and cell cycle disruption.
- Enzyme Interaction Studies : Enzyme assays demonstrated that certain pyridine derivatives could inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and cancer progression. This suggests that 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-3,3-dimethyl-2-azetanone may have similar inhibitory effects.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O/c1-11(2)6-19(10(11)20)18(3)9-8(13)4-7(5-17-9)12(14,15)16/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOXXTANKOVETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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